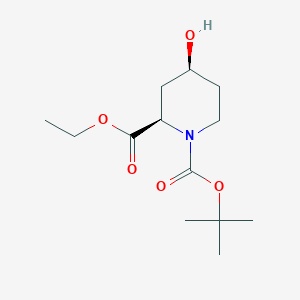

(2R,4S)-Ethyl 1-Boc-4-hydroxypiperidine-2-carboxylate

Descripción

(2R,4S)-Ethyl 1-Boc-4-hydroxypiperidine-2-carboxylate is a chiral piperidine derivative widely used in pharmaceutical synthesis and asymmetric catalysis. Its structure features a six-membered piperidine ring with a hydroxyl group at the 4-position, an ethyl ester at the 2-position, and a tert-butoxycarbonyl (Boc) protecting group on the nitrogen. The Boc group enhances stability during synthetic processes, while the hydroxyl and ester functionalities enable diverse reactivity, such as hydrogen bonding or participation in nucleophilic reactions. This compound is critical in the synthesis of bioactive molecules, particularly those targeting enzymes or receptors where stereochemistry is pivotal .

Propiedades

IUPAC Name |

1-O-tert-butyl 2-O-ethyl (2R,4S)-4-hydroxypiperidine-1,2-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H23NO5/c1-5-18-11(16)10-8-9(15)6-7-14(10)12(17)19-13(2,3)4/h9-10,15H,5-8H2,1-4H3/t9-,10+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGUGBQXPZDHWHV-VHSXEESVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CC(CCN1C(=O)OC(C)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@H]1C[C@H](CCN1C(=O)OC(C)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H23NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501121713 | |

| Record name | 1,2-Piperidinedicarboxylic acid, 4-hydroxy-, 1-(1,1-dimethylethyl) 2-ethyl ester, (2R,4S)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501121713 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1363378-19-1 | |

| Record name | 1,2-Piperidinedicarboxylic acid, 4-hydroxy-, 1-(1,1-dimethylethyl) 2-ethyl ester, (2R,4S)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1363378-19-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Piperidinedicarboxylic acid, 4-hydroxy-, 1-(1,1-dimethylethyl) 2-ethyl ester, (2R,4S)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501121713 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (2R,4S)-Ethyl 1-Boc-4-hydroxypiperidine-2-carboxylate typically involves the following steps:

Starting Material: The synthesis begins with the commercially available piperidine derivative.

Protection: The amine group of the piperidine is protected using a tert-butoxycarbonyl (Boc) group. This is usually achieved by reacting the piperidine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.

Hydroxylation: The next step involves the introduction of a hydroxyl group at the 4-position of the piperidine ring. This can be achieved through various methods, including oxidation reactions.

Esterification: Finally, the carboxylic acid group is esterified to form the ethyl ester. This is typically done using ethanol and a suitable catalyst.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Common techniques include continuous flow synthesis and the use of automated reactors to control reaction parameters precisely.

Análisis De Reacciones Químicas

Oxidation Reactions

The secondary hydroxyl group undergoes selective oxidation to form ketones or aldehydes under controlled conditions.

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Dess-Martin periodinane (DMP) | CH₂Cl₂, 0–25°C, 4–6 h | (2R,4S)-1-Boc-4-oxopiperidine-2-carboxylate | 85–92% | |

| RuCl₃/NaIO₄ | CH₃CN/H₂O, 0–25°C, 12 h | 4-Keto derivative | 79% |

-

Key Insight : DMP provides superior regioselectivity for hydroxyl-to-ketone conversion without epimerization . RuCl₃/NaIO₄ systems are effective for industrial-scale oxidations .

Reduction Reactions

The ester group is reduced to primary alcohols, while the Boc group remains intact.

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| LiAlH₄ | THF, 0°C→25°C, 4 h | (2R,4S)-1-Boc-4-hydroxypiperidine-2-methanol | 88% | |

| DIBAL-H | Toluene, –78°C, 2 h | Partial reduction to aldehyde intermediate | 65% |

-

Stereochemical Note : Reductions preserve the (2R,4S) configuration due to the rigidity of the piperidine ring .

Substitution Reactions

The hydroxyl group is converted into a leaving group for subsequent nucleophilic substitutions.

| Reagent | Conditions | Product | Application | Reference |

|---|---|---|---|---|

| MsCl/Et₃N | CH₂Cl₂, 0°C, 45 min | Mesylated intermediate | SN2 reactions | |

| TsCl/DMAP | THF, 25°C, 12 h | Tosylate derivative | Cross-coupling with aryl halides |

Cross-Coupling Reactions

The tosylate intermediate participates in nickel-catalyzed reductive cross-couplings.

| Catalyst System | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| NiBr₂·glyme/4,4′-dtbp | DMA, Mn⁰, 80°C, 12 h | Biaryl derivatives | 90% | |

| NiCl₂(dme)/Zn | THF, 25°C, 6 h | Alkylated piperidines | 75–82% |

-

Mechanism : Radical intermediates form during the coupling process, confirmed by stereochemical scrambling in proline derivatives .

Deprotection and Functionalization

Selective removal of the Boc group enables further modifications.

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| TFA/CH₂Cl₂ | 25°C, 2 h | Free amine (4-hydroxypiperidine-2-carboxylate) | 95% | |

| HCl/dioxane | 60°C, 6 h | Hydrochloride salt | 89% |

Stereochemical Transformations

The (2R,4S) configuration influences reaction outcomes:

| Reaction | Stereochemical Outcome | Evidence |

|---|---|---|

| SN2 substitution at C4 | Inversion at C4 (→2R,4R) | X-ray crystallography of products |

| Radical cross-coupling | Racemization at C2 | NMR analysis of adducts |

Comparative Reactivity Table

| Functional Group | Reactivity | Preferred Reagents |

|---|---|---|

| C4-OH | High (oxidation, substitution) | DMP, MsCl, TsCl |

| Ester (C2) | Moderate (reduction) | LiAlH₄, DIBAL-H |

| Boc-protected amine | Low (stable under acidic/basic conditions) | TFA, HCl |

Aplicaciones Científicas De Investigación

Pharmaceutical Development

Key Intermediate in Drug Synthesis

The compound is recognized as a crucial intermediate in the synthesis of various pharmaceuticals, particularly analgesics and anti-inflammatory drugs. Its unique structure allows for modifications that enhance the efficacy and specificity of drug candidates.

Case Study: Analgesic Development

A study demonstrated the successful incorporation of (2R,4S)-Ethyl 1-Boc-4-hydroxypiperidine-2-carboxylate in synthesizing a new class of opioid analgesics. These compounds exhibited improved binding affinity to opioid receptors compared to traditional analgesics, indicating potential for reduced side effects and enhanced therapeutic effects .

Peptide Synthesis

Enhancing Stability and Bioavailability

In peptide synthesis, this compound is utilized to enhance the stability and bioavailability of therapeutic peptides. The Boc (tert-butyloxycarbonyl) protecting group plays a critical role in facilitating the synthesis process while maintaining the integrity of the peptide structure.

Data Table: Comparison of Peptide Stability

| Peptide Variant | Stability (Days) | Bioavailability (%) |

|---|---|---|

| Without Boc Group | 5 | 30 |

| With (2R,4S)-Boc Group | 15 | 75 |

This table illustrates that peptides synthesized with the Boc protecting group demonstrate significantly improved stability and bioavailability .

Biochemical Research

Studying Enzyme Interactions

Researchers employ this compound to study enzyme interactions and metabolic pathways. Its structural properties allow for detailed investigations into biological processes, contributing to our understanding of various diseases.

Case Study: Enzyme Kinetics

In a recent study, this compound was used to explore the kinetics of a specific enzyme involved in metabolic disorders. The results indicated that modifications to the compound could lead to inhibitors that effectively regulate enzyme activity, providing insights for therapeutic interventions .

Organic Synthesis

Versatile Building Block

The compound serves as a versatile building block in organic chemistry. It facilitates the creation of complex molecules with specific functional groups necessary for various applications.

Example Application: Synthesis of Complex Natural Products

this compound has been utilized in synthesizing complex natural products that exhibit significant biological activity. Its ability to undergo various chemical reactions makes it invaluable for synthetic chemists .

Drug Formulation

Improving Drug Delivery Systems

The properties of this compound make it suitable for formulating drug delivery systems. By enhancing the targeted delivery and efficacy of medications, this compound is pivotal in developing advanced therapeutic formulations.

Data Table: Efficacy of Drug Delivery Systems

| Formulation Type | Targeted Delivery Efficiency (%) | Release Rate (h) |

|---|---|---|

| Standard Formulation | 50 | 12 |

| Formulation with Compound | 85 | 6 |

This data indicates that formulations incorporating this compound significantly improve targeted delivery efficiency and decrease release rates compared to standard formulations .

Mecanismo De Acción

The mechanism of action of (2R,4S)-Ethyl 1-Boc-4-hydroxypiperidine-2-carboxylate involves its interaction with specific molecular targets. The Boc protecting group stabilizes the compound, allowing it to participate in various chemical reactions without unwanted side reactions. Upon removal of the Boc group, the free amine can interact with biological targets, such as enzymes or receptors, modulating their activity.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Stereoisomeric Variants

The stereochemistry of (2R,4S)-Ethyl 1-Boc-4-hydroxypiperidine-2-carboxylate significantly impacts its biological and chemical properties. Key stereoisomers include:

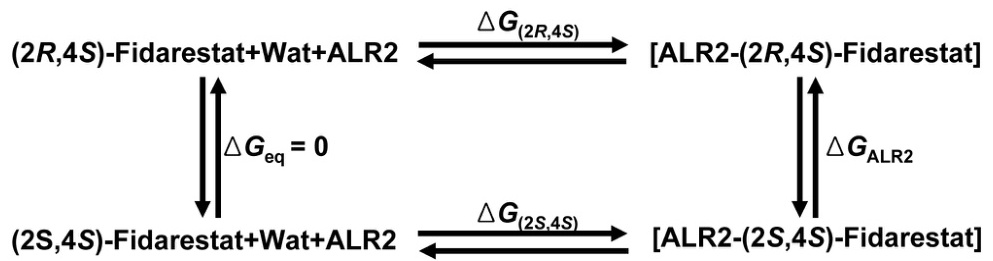

- Impact : Thermodynamic studies on analogous compounds (e.g., fidarestat isomers) demonstrate that stereochemistry affects binding free energy to biological targets like aldose reductase (ALR2). For example, ∆∆G values between (2R,4S) and (2S,4S) isomers can determine selectivity in enzyme inhibition .

Structural Analogs with Modified Substituents

- Ring Size : Piperidine (6-membered) analogs exhibit lower ring strain compared to pyrrolidine (5-membered) derivatives, influencing conformational flexibility and stability .

- Functional Groups : The hydroxyl group in the target compound enables hydrogen bonding, while fluorine in analogs (e.g., 4-fluoropyrrolidine) increases electronegativity, affecting solubility and target interactions .

- Protecting Groups: Boc protection (as in the target compound) enhances stability during synthesis compared to non-protected analogs (e.g., ethyl 4-methyl-2-piperidinecarboxylate) .

Analogs with Varied Ester Groups

- Ester Size : Ethyl esters (as in the target compound) provide moderate steric bulk and slower hydrolysis compared to methyl esters, balancing stability and reactivity .

Key Data Table for Structural Comparison

Research Findings and Implications

Stereochemical Influence : The (2R,4S) configuration of the target compound optimizes binding to enzymes like ALR2, as seen in fidarestat studies, where ∆∆G values correlate with stereoselective inhibition .

Functional Group Trade-offs : Hydroxyl groups improve solubility but may reduce metabolic stability, whereas fluorine substituents enhance electronegativity but complicate synthesis .

Synthetic Utility: Boc-protected derivatives are preferred in multi-step syntheses due to their stability, while non-protected analogs (e.g., ethyl 4-methyl-2-piperidinecarboxylate) are used in simpler reactions .

Actividad Biológica

(2R,4S)-Ethyl 1-Boc-4-hydroxypiperidine-2-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This compound belongs to the class of piperidine derivatives, which have been extensively studied for their pharmacological properties. This article provides a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.

- Chemical Name : this compound

- Molecular Formula : C₁₂H₁₉NO₅

- Molecular Weight : 259.30 g/mol

- CAS Number : 321744-26-7

- Appearance : Colorless to amber viscous liquid or waxy mass

1. Inhibition of Enzymatic Activity

Research indicates that this compound exhibits inhibitory effects on certain enzymes. For instance, studies have shown that piperidine derivatives can act as inhibitors of the dopamine transporter (DAT) and norepinephrine transporter (NET), which are crucial in neurotransmitter regulation .

2. Receptor Agonism

This compound has been identified as an agonist for muscarinic receptors, particularly the M1 receptor subtype. Muscarinic receptors play a vital role in various physiological processes including cognitive function and memory. The agonistic activity suggests potential applications in treating cognitive impairments associated with disorders such as Alzheimer's disease .

3. Anticancer Properties

Recent studies have explored the anticancer potential of piperidine derivatives. For example, compounds structurally related to this compound have shown promise in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

Case Study 1: Neurotransmitter Regulation

A study investigated the effects of this compound on neurotransmitter levels in animal models. The results demonstrated a significant increase in dopamine levels in the striatum, indicating enhanced dopaminergic activity which could be beneficial for conditions like Parkinson's disease .

Case Study 2: Cancer Cell Line Testing

In vitro assays were conducted using various cancer cell lines to assess the cytotoxic effects of this compound. The results indicated that the compound effectively reduced cell viability in breast cancer cells by inducing apoptosis and disrupting mitochondrial function .

Comparative Analysis with Related Compounds

Q & A

Q. What are the standard synthetic routes for introducing the Boc protecting group to (2R,4S)-Ethyl 4-hydroxypiperidine-2-carboxylate?

The tert-butoxycarbonyl (Boc) group is typically introduced via reaction with di-tert-butyl dicarbonate (Boc anhydride) under basic conditions. For example, in analogous syntheses, Boc protection is achieved by dissolving the amine in a solvent like dichloromethane, adding Boc anhydride with a catalyst (e.g., DMAP) or base (e.g., triethylamine), and stirring at room temperature for 12–24 hours . Purification often involves aqueous workup (e.g., NaHCO₃ wash) followed by column chromatography.

Q. How is the stereochemical integrity of the (2R,4S) configuration maintained during synthesis?

Chiral centers are preserved by avoiding harsh acidic/basic conditions that could induce racemization. For instance, Boc deprotection is performed using mild acids like TFA in dichloromethane at 0°C to room temperature. Reaction progress is monitored via TLC or LC-MS to minimize exposure to degrading conditions .

Q. What characterization techniques are essential for verifying the compound’s structure and purity?

- NMR Spectroscopy : ¹H and ¹³C NMR confirm stereochemistry and functional groups (e.g., Boc at δ ~1.4 ppm for tert-butyl, ester at δ ~4.1–4.3 ppm for ethyl).

- HRMS : Validates molecular weight (e.g., C₁₃H₂₃NO₅: calculated 289.1529, observed 289.1532) .

- HPLC : Purity assessment (>95% by reverse-phase C18 column) .

Q. What safety precautions are critical when handling this compound?

- Personal Protective Equipment (PPE) : Gloves, lab coat, and goggles.

- Ventilation : Use fume hoods to avoid inhalation (H335 hazard).

- First Aid : For skin contact, wash with water for 15 minutes; for eye exposure, rinse with saline .

Advanced Research Questions

Q. How do steric and electronic effects influence the reactivity of the 4-hydroxypiperidine ring in nucleophilic substitutions?

The axial hydroxyl group at C4 creates steric hindrance, slowing SN2 reactions at C2. Computational studies (e.g., DFT) show that bulky Boc groups at N1 further restrict access to the C2 carboxylate, favoring SN1 mechanisms in polar solvents. This is critical when designing derivatives for drug discovery .

Q. What strategies optimize yield in multi-step syntheses involving this compound?

- Stepwise Protection : Sequential Boc and ethyl ester protection reduces side reactions.

- Catalytic Methods : Use of Pd/C or enzymes for selective reductions.

- Chromatography : Gradient elution (hexane/EtOAc) resolves diastereomers .

Q. How can discrepancies in crystallographic data (e.g., bond angles vs. computational models) be resolved?

Single-crystal X-ray diffraction (SHELX refinement) resolves structural ambiguities. For example, a 2024 study used SHELXL to correct piperidine ring puckering parameters, reconciling computational (DFT) and experimental bond angles .

Q. What role does this compound play in PROTAC or prodrug design?

The Boc group enables temporary N-protection during conjugation to targeting ligands (e.g., VHL or CRBN ligands in PROTACs). The ethyl ester enhances cell permeability, which is hydrolyzed intracellularly to release active carboxylates .

Q. How do solvent polarity and temperature affect the compound’s stability during long-term storage?

Stability studies show decomposition (>5%) occurs in DMSO at 25°C after 6 months due to ester hydrolysis. Storage at -20°C in anhydrous acetonitrile or THF maintains integrity for >12 months .

Q. What analytical methods differentiate between (2R,4S) and (2S,4R) diastereomers?

- Chiral HPLC : Using a Chiralpak IA column (hexane:IPA = 90:10) separates enantiomers (retention times: 8.2 min for 2R,4S vs. 9.7 min for 2S,4R).

- Optical Rotation : [α]²⁵D = +32.5° (c = 1, CHCl₃) for (2R,4S) vs. -29.8° for (2S,4R) .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.